Ethanesulfonamide vs. Methanesulfonamide Tail: SAR-Driven Selectivity Implications in PFKFB3 Inhibition
IMPORTANT CAVEAT: No direct quantitative comparison between CAS 1797558-20-3 (ethanesulfonamide) and its methanesulfonamide or butane-1-sulfonamide analogs has been published. The following is a class-level inference based on patent SAR disclosure. The Kancera AB patent [1] teaches that within the sulfonamide-thiazole series, variation of the sulfonamide R-group modulates PFKFB3 inhibitory potency and selectivity. Ethanesulfonamide provides a specific hydrophobic and steric contour that differs from the smaller methanesulfonamide (Δ–CH₂) and the larger butane-1-sulfonamide (Δ+2 CH₂). In closely related kinase inhibitor chemotypes, a two-carbon sulfonamide chain has been shown to optimize complementarity with a hydrophobic cleft adjacent to the ATP-binding site, whereas the one-carbon analog loses this contact [2]. Procurement of the methanesulfonamide or butanesulfonamide analog introduces an uncharacterized risk of potency loss or selectivity shift, as no head-to-head biochemical data exist.
| Evidence Dimension | Sulfonamide chain length and resulting hydrophobic/steric complementarity with target kinase cleft |
|---|---|
| Target Compound Data | Ethanesulfonamide chain (2-carbon); molecular weight 360.45 g/mol |
| Comparator Or Baseline | Methanesulfonamide analog (1-carbon; MW ~346 g/mol) and butane-1-sulfonamide analog (4-carbon; MW ~388 g/mol) |
| Quantified Difference | No quantitative potency or selectivity data available for any member of this series; difference is inferred from patent SAR disclosure |
| Conditions | No direct biochemical assay data available; class-level SAR from PFKFB3 inhibitor patent [1] |
Why This Matters
Without matched-pair biochemical data, substituting the ethanesulfonamide tail with any other chain length is an uncontrolled variable that can invalidate target engagement and confound structure-activity conclusions.
- [1] Bystrom, S.; Hedgecock, C.; Homan, E.; Lundback, T.; Martinsson, J.; Sari, M.; Farnegardh, K.; Jonsson, M. Sulfonamide Compounds. U.S. Patent Application US20130172339A1, July 4, 2013. View Source
- [2] Wendt, M.D. et al. (2007) 'Synthesis and SAR of novel PI3K inhibitors: identification of a potent inhibitor with a unique sulfonamide moiety.' Bioorg. Med. Chem. Lett. 17, 5612–5617. View Source
